An In-depth Technical Guide to DL-Proline-2-d1: Structure, Properties, and Applications
An In-depth Technical Guide to DL-Proline-2-d1: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with DL-Proline-2-d1
In the landscape of modern scientific inquiry, the ability to trace and quantify metabolic pathways and drug kinetics is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool in these investigations, offering a non-radioactive means to elucidate complex biological processes. DL-Proline-2-d1, a deuterated isotopologue of the cyclic amino acid proline, stands as a key reagent in this field. Its unique structural feature—the substitution of a hydrogen atom with its heavier isotope, deuterium, at the alpha-carbon position—provides a subtle yet detectable mass shift, enabling researchers to follow its metabolic fate with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides a comprehensive overview of DL-Proline-2-d1, delving into its chemical structure, physicochemical properties, synthesis, and diverse applications in metabolic research and pharmaceutical development. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and field-proven methodologies, aiming to equip researchers with the foundational knowledge to effectively utilize this versatile molecule in their experimental designs.
Physicochemical Properties of DL-Proline-2-d1
The introduction of a deuterium atom at the C-2 position of the pyrrolidine ring imparts a marginal increase in molecular weight compared to its non-deuterated counterpart, DL-Proline. This seemingly minor alteration is the cornerstone of its utility as a tracer. The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₈DNO₂ | N/A |
| Molecular Weight | 116.14 g/mol | N/A |
| CAS Number | 282729-06-0 | N/A |
| Appearance | Off-white to beige solid | [1] |
| Melting Point | 208-210 °C (decomposes) | [2] |
| Solubility | Soluble in water | [2] |
Note: Some physical properties are based on the non-deuterated DL-Proline, as specific data for the deuterated compound is not extensively available. The presence of deuterium is not expected to significantly alter these macroscopic properties.
The structure of DL-proline consists of a five-membered pyrrolidine ring with a carboxylic acid group attached to the alpha-carbon (C-2). In DL-Proline-2-d1, the hydrogen atom at this chiral center is replaced by a deuterium atom.
Synthesis of DL-Proline-2-d1: A Methodological Overview
The synthesis of deuterated amino acids can be achieved through various chemical and enzymatic methods.[3] While a specific, detailed protocol for the commercial synthesis of DL-Proline-2-d1 is proprietary, a plausible and commonly employed approach involves the deuteration of a suitable precursor. One general strategy for the synthesis of α-deuterated α-amino acids involves the use of a deuterated reagent in a key step of the synthesis.[4]
A common method for preparing deuterated amino acids is through the direct exchange of hydrogen for deuterium using a catalyst in the presence of a deuterium source, such as D₂O.[5] Another approach involves the reduction of a precursor molecule with a deuterium source. For instance, a synthetic route to D-proline involves the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde, followed by an oxidation reaction.[6] A similar strategy could be adapted for the synthesis of DL-Proline-2-d1 by employing a deuterium source during the reduction step.
Illustrative Synthetic Workflow
Below is a conceptual workflow illustrating a potential synthetic route. This is a generalized representation and not a specific, validated protocol.
Caption: Conceptual workflow for the synthesis of DL-Proline-2-d1.
Characterization of DL-Proline-2-d1: Spectroscopic Analysis
The structural integrity and isotopic enrichment of DL-Proline-2-d1 are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In the ¹H NMR spectrum of DL-Proline-2-d1, the signal corresponding to the proton at the C-2 position (the α-proton) will be significantly diminished or absent, confirming the successful incorporation of deuterium. The remaining proton signals of the pyrrolidine ring will show characteristic chemical shifts and coupling patterns. For comparison, the ¹H NMR spectrum of non-deuterated DL-proline in D₂O shows signals around 4.15 ppm (for the α-proton) and in the range of 2.0-3.5 ppm for the other ring protons.[7]
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¹³C NMR: The ¹³C NMR spectrum of DL-Proline-2-d1 will exhibit a characteristic set of signals for the five carbon atoms. The signal for the C-2 carbon will be coupled to deuterium, resulting in a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the non-deuterated compound. The approximate chemical shifts for the carbons in non-deuterated DL-proline are around 175.76 ppm (C=O), 62.36 ppm (C-2), 47.16 ppm (C-5), 30.04 ppm (C-3), and 24.84 ppm (C-4).[7]
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the isotopic enrichment of DL-Proline-2-d1. The mass spectrum will show a molecular ion peak (M+) at m/z 116, which is one mass unit higher than that of non-deuterated DL-proline (m/z 115). High-resolution mass spectrometry can be used to precisely determine the mass and confirm the elemental composition. Fragmentation patterns in tandem MS (MS/MS) can further confirm the location of the deuterium label. The mass spectrum of non-deuterated DL-proline shows characteristic fragments, and a corresponding shift in the mass of fragments containing the C-2 position would be expected for DL-Proline-2-d1.[7][8]
Applications in Research and Development
The utility of DL-Proline-2-d1 stems from its role as a stable isotope-labeled internal standard and a metabolic tracer.
Metabolic Flux Analysis
DL-Proline-2-d1 is an invaluable tool for studying proline metabolism in various biological systems.[9] By introducing it into cell cultures or in vivo models, researchers can trace its incorporation into proteins and its conversion to other metabolites.[10] This allows for the quantification of metabolic fluxes through pathways involving proline, providing insights into cellular physiology and disease states where proline metabolism is dysregulated, such as in certain cancers.[11]
Pharmacokinetic and Drug Metabolism Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Deuterated compounds are frequently used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) for pharmacokinetic studies.[12] DL-Proline-2-d1 can serve as an ideal internal standard for quantifying proline levels in biological matrices. Furthermore, if a drug molecule contains a proline moiety, synthesizing its deuterated analogue can aid in distinguishing the drug and its metabolites from endogenous compounds.
Safety and Handling
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Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[1][13]
It is always recommended to consult the supplier-specific safety data sheet for the most accurate and up-to-date information.
Conclusion
DL-Proline-2-d1 is a powerful and versatile tool for researchers in the life sciences and drug discovery. Its well-defined chemical structure and properties, coupled with the precision of modern analytical techniques, allow for insightful investigations into complex biological systems. By providing a stable isotopic label, it enables the quantitative analysis of metabolic pathways and pharmacokinetic profiles, contributing to a deeper understanding of health and disease and facilitating the development of new therapeutics. As research continues to unravel the intricacies of cellular metabolism and drug action, the demand for and applications of such precisely labeled compounds are poised to expand significantly.
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